-tert-Butyl-6-methylaniline, also known as N-(2-tert-Butyl-6-methylphenyl)aniline, is a research chemical studied for its potential applications in various fields. Scientific literature describes its synthesis using different methods, with some examples found in these references:
These studies also detail the characterization of the synthesized compound using various techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Research explores potential applications of 2-tert-Butyl-6-methylaniline in different areas, including:
2-tert-Butyl-6-methylaniline is an organic compound with the molecular formula C₁₁H₁₇N and a molecular weight of 163.2594 g/mol. It belongs to the class of aromatic amines, characterized by the presence of an amino group (-NH₂) attached to a substituted benzene ring. The compound features a tert-butyl group and a methyl group at the 2 and 6 positions, respectively, of the aniline structure, which contributes to its unique physical and chemical properties. The IUPAC name reflects its structural characteristics, and its InChI representation is InChI=1S/C₁₁H₁₇N/c1-8-6-5-7-9(10(8)12)11(2,3)4/h5-7H,12H₂ .
These reactions highlight the compound's versatility in synthetic organic chemistry .
Several methods exist for synthesizing 2-tert-butyl-6-methylaniline:
These methods provide flexibility in producing 2-tert-butyl-6-methylaniline with varying degrees of yield and purity.
2-tert-Butyl-6-methylaniline finds applications across several industries:
Interaction studies involving 2-tert-butyl-6-methylaniline focus on its reactivity with other chemical species:
These interactions are crucial for understanding how 2-tert-butyl-6-methylaniline behaves in complex mixtures.
Several compounds share structural similarities with 2-tert-butyl-6-methylaniline. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Methylaniline | Methyl group at para position | More toxic than ortho-substituted analogs |
| 2-Methylaniline | Methyl group at ortho position | Higher reactivity due to steric hindrance |
| N,N-Diethyl-meta-toluidine | Two ethyl groups on nitrogen | Used primarily as a solvent |
| 3-Tert-butylaniline | Tert-butyl group at meta position | Less steric hindrance compared to ortho |
The unique combination of substituents on the benzene ring in 2-tert-butyl-6-methylaniline affects its reactivity, biological activity, and applications compared to these similar compounds .
The concept of axial chirality originated in the early 20th century with the identification of atropisomerism in biaryl systems. However, N–C axial chirality remained underexplored until the late 20th century, when advances in asymmetric catalysis highlighted the need for stereochemically stable nitrogen-containing scaffolds. The pivotal breakthrough came in 2018 with the crystallographic and computational characterization of N-aryl-N-methyl-2-tert-butyl-6-methylaniline derivatives. These studies revealed that steric bulk from the ortho-tert-butyl and methyl groups imposes a high rotational barrier (~20–30 kcal/mol) around the N–C bond, enabling isolation of stable atropisomers.
Key milestones:
2-tert-Butyl-6-methylaniline serves as a cornerstone for investigating:
X-ray crystallography of N-(4-nitrophenyl)-2-tert-butyl-6-methylaniline confirmed a twisted N–C axis (dihedral angle = 89.7°), with DFT calculations correlating rotational barriers to Hammett σₚ values of substituents.
Table 1: Rotational Barriers (ΔG‡) for N–C Axial Chirality in 2-tert-Butyl-6-methylaniline Derivatives
| Substituent (para-X) | ΔG‡ (kcal/mol) | Method |
|---|---|---|
| NH₂ | 20.1 | VT-NMR |
| NO₂ | 25.8 | DFT |
| OMe | 18.9 | Experimental |
The restricted rotation in 2-tert-butyl-6-methylaniline arises from two factors:
The ortho-tert-butyl and methyl groups create a congested environment, forcing the N-aryl group into a perpendicular arrangement relative to the aniline plane.
Electron-withdrawing substituents (e.g., NO₂) amplify rotational barriers by destabilizing transition states through loss of resonance stabilization. This is quantified by the linear free-energy relationship (LFER) with Hammett σₚ constants:
$$
\Delta G^\ddagger = \rho \cdot \sigmap + \Delta G^\ddagger0
$$
Where $$\rho$$ = 2.3 kcal/mol per σ unit for para-substituents.
Atropisomerism arises when rotational barriers around a single bond are sufficiently high to allow isolation of distinct stereoisomers. In 2-tert-butyl-6-methylaniline, the bulky ortho-substituents—a tert-butyl group at position 2 and a methyl group at position 6—impede free rotation of the N–C bond between the aniline nitrogen and the aryl ring [6] [8]. The energy barrier to rotation (ΔG‡) must exceed approximately 20–25 kcal/mol for atropisomers to be isolable at room temperature [1]. For this compound, rotational barriers range between 25–30 kcal/mol, depending on substituent electronic effects [6].
Theoretical studies using density functional theory (DFT) reveal that the ground-state conformation adopts a twisted geometry, minimizing steric clashes between the tert-butyl group and adjacent substituents [6]. Transition-state calculations indicate a loss of resonance stabilization between the nitrogen lone pair and the aromatic ring during rotation, further increasing the energy barrier [6]. This combination of steric hindrance and electronic destabilization defines the atropisomeric stability of 2-tert-butyl-6-methylaniline.
The molecule’s axial chirality originates from the non-planar arrangement of the two aromatic planes connected by the N–C bond. X-ray crystallography confirms a dihedral angle of 68–75° between the aniline nitrogen and the aryl ring in the solid state [6]. This twisted conformation creates two enantiomeric forms, designated as (R~a~) and (S~a~) using Cahn-Ingold-Prelog priority rules (Figure 1) [2].
Substituent electronic effects significantly influence rotational barriers. Electron-withdrawing groups at the para-position of the N-aryl moiety increase ΔG‡ by reducing resonance stabilization in the transition state [6]. For example, introducing a nitro group raises the barrier to 32 kcal/mol, compared to 28 kcal/mol for the unsubstituted derivative [6]. This electronic modulation enables fine-tuning of atropisomeric stability for applications in asymmetric catalysis.
The two enantiomers of 2-tert-butyl-6-methylaniline are differentiated by their axial chirality. To assign configurations:
Enantiomers interconvert via a planar transition state, with rates measurable by variable-temperature nuclear magnetic resonance (VT-NMR). At 298 K, the half-life for interconversion exceeds 1,000 seconds, allowing chromatographic resolution on chiral stationary phases [6].
The conformational energy surface of 2-tert-butyl-6-methylaniline has been mapped using DFT and molecular dynamics simulations (Table 1) [6] [8].
| Conformational State | Dihedral Angle (°) | Relative Energy (kcal/mol) |
|---|---|---|
| Ground State | 68–75 | 0.0 |
| Transition State | 180 | 25.4 |
| Local Minimum | 110 | 8.2 |
Table 1. Key conformational states and their energies [6].
VT-NMR studies between 233–333 K reveal coalescence temperatures (T~c~) of 278 K for the tert-butyl protons, corresponding to a rotational barrier of 26.8 kcal/mol [6]. Activation parameters calculated using Eyring analysis (ΔH‡ = 24.3 kcal/mol, ΔS‡ = −12.4 cal/mol·K) confirm an enthalpy-controlled process [6].
2-tert-Butyl-6-methylaniline exhibits distinct behavior compared to other axially chiral systems:
Biaryl Systems (e.g., BINAP):
Allenes:
N-Acyl Anilides:
These comparisons highlight the unique balance of steric and electronic factors governing atropisomerism in 2-tert-butyl-6-methylaniline. Its configurational stability and tunable barriers make it a valuable scaffold for designing chiral ligands and molecular machines [6] [8].
The tert-butyl group positioned at the 2-position of the 2-tert-butyl-6-methylaniline framework serves as the primary structural determinant for conformational restriction and rotational stability [1] [2] [3]. This bulky substituent creates substantial steric hindrance that fundamentally alters the conformational landscape of the molecule.
The tert-butyl group, with its exceptionally large steric demand, effectively "locks" the molecular conformation by preventing free rotation around critical bonds [4] [5] [6]. Research has demonstrated that the tert-butyl group exhibits an A-value of approximately 5.0 kcal/mol in cyclohexane systems, making it one of the most sterically demanding substituents available [6] [7]. This steric bulk creates 1,3-diaxial interactions and ortho-steric clashes that severely restrict rotational freedom.
In N-methyl-2-tert-butyl-6-methylaniline derivatives, the tert-butyl group at the ortho position generates rotational barriers of 110.9 kJ/mol at 298 K, corresponding to a half-life of 19 days for enantiomerization [1] [2]. This exceptional conformational stability arises from the tert-butyl group's ability to create spatial congestion that prevents the molecule from adopting alternative conformations.
The tert-butyl group contributes to conformational restriction through multiple mechanisms:
Primary Steric Effects: The three methyl groups of the tert-butyl substituent create a spherical steric envelope that extends beyond the van der Waals radius of smaller substituents [4] [5]. This creates repulsive interactions with neighboring atoms and functional groups, particularly those in ortho positions.
Secondary Electronic Effects: While primarily a steric effect, the tert-butyl group also exhibits weak electron-donating properties through hyperconjugation, which can influence the electronic environment around the nitrogen atom [5] [8].
Computational studies reveal that the tert-butyl group creates highly asymmetric energy profiles for rotation around the C-N bonds in 2-tert-butyl-6-methylaniline derivatives [9] [10]. The presence of this bulky substituent results in:
The rotational barriers associated with tert-butyl groups in various molecular contexts demonstrate their exceptional ability to restrict molecular motion, with barriers ranging from 100-125 kJ/mol depending on the specific molecular environment [1] [2] [3].
The methyl group at the 6-position of 2-tert-butyl-6-methylaniline plays a complementary but distinct role in establishing rotational barriers and conformational stability [1] [11] [12]. While smaller than the tert-butyl group, the methyl substituent provides essential fine-tuning of the steric environment.
The methyl group at the 6-position creates asymmetric steric interactions that work in conjunction with the tert-butyl group to establish a specific conformational preference [1] [11]. This positional arrangement generates:
Studies of methyl group rotation in various molecular environments reveal typical barriers of 2-12 kJ/mol for internal rotation [11] [12]. In the context of 2-tert-butyl-6-methylaniline, the methyl group at the 6-position experiences:
Experimental data from solid-state NMR studies indicate that methyl groups in sterically congested environments can exhibit significantly elevated rotational barriers, approaching 15-20 kJ/mol in some cases [11] [13].
The methyl group contributes to the electronic environment through:
Hyperconjugation: The C-H bonds of the methyl group can participate in hyperconjugative interactions with the aromatic π-system [12] [13].
Inductive Effects: The methyl group exhibits weak electron-donating properties that can influence the electron density distribution around the nitrogen atom [12] [14].
Steric-Electronic Coupling: The combination of steric bulk and electronic effects creates coupled perturbations that affect both the ground state geometry and transition state energies [9] [15].
The ortho-substitution pattern in 2-tert-butyl-6-methylaniline represents a critical structural requirement for achieving atropisomerism and rotational stability [16] [17] [18]. The specific arrangement of substituents at the 2- and 6-positions creates the necessary conditions for restricted rotation around the C-N bonds.
Atropisomerism requires several fundamental conditions to be met [16] [17] [18]:
The ortho-substitution pattern in 2-tert-butyl-6-methylaniline creates axial chirality through several mechanisms:
Steric Crowding: The combination of tert-butyl and methyl groups at ortho positions generates severe steric congestion that prevents the molecule from adopting planar conformations [16] [18].
Non-Coplanar Geometry: The bulky substituents force the aromatic rings to adopt non-coplanar arrangements with dihedral angles significantly deviated from planarity [16] [19].
Restricted Bond Rotation: The ortho-substitution pattern creates high-energy transition states for rotation around the C-N bonds, with barriers typically exceeding 100 kJ/mol [1] [2].
| Substitution Pattern | Rotational Barrier (kJ/mol) | Half-Life at 298K |
|---|---|---|
| 2-tert-butyl-6-methyl | 110.9 | 19 days |
| 2,6-dimethyl | ~70-80 | Hours |
| 2-tert-butyl only | ~85-95 | Minutes |
| 6-methyl only | ~50-60 | Seconds |
The ortho-substitution pattern creates specific van der Waals interactions that determine the conformational preferences [16] [18]:
The van der Waals radius ordering (I > Br > Cl > NO₂ > COOH > OMe > F > H) demonstrates that larger substituents create greater restrictions on rotation [19].
The steric interactions in 2-tert-butyl-6-methylaniline create complex rotational energy profiles that govern the conformational behavior of the molecule [10] [13] [20]. These interactions represent the primary driving force for conformational restriction and determine the specific geometric arrangements adopted by the molecule.
1,3-Diaxial Interactions: The tert-butyl group creates severe 1,3-diaxial interactions with other substituents, particularly when the molecule adopts specific conformations [6] [7]. These interactions contribute 20-30 kJ/mol to the total conformational energy.
Van der Waals Repulsion: Close contact between atoms creates exponentially increasing repulsive forces that define the accessible conformational space [10] [20]. The potential energy increases rapidly when interatomic distances fall below the sum of van der Waals radii.
Torsional Strain: Rotation around bonds creates torsional strain that varies with the dihedral angle, typically following threefold or twofold potential functions [21] [10].
Computational studies using density functional theory reveal the relative contributions of different steric interactions [10] [20]:
The rotational energy profiles for 2-tert-butyl-6-methylaniline exhibit characteristic features:
Multiple Minima: The energy surface contains several local minima corresponding to different conformational states, with energy differences of 5-15 kJ/mol [9] [10].
High Transition States: The barriers between conformational states reach 100-125 kJ/mol, corresponding to the severe steric clashes encountered during rotation [1] [2].
Asymmetric Profiles: The presence of different substituents creates asymmetric energy profiles with unequal barrier heights for different rotational pathways [9] [10].
Modern computational methods provide detailed insights into steric interactions:
Molecular Mechanics: Force field calculations using molecular mechanics methods can accurately predict steric energies and conformational preferences [22] [23].
Density Functional Theory: DFT calculations at the B3LYP/6-31G** level provide quantitative estimates of rotational barriers and transition state geometries [15] [24].
Energy Decomposition: Advanced energy decomposition analyses separate the contributions of different interaction types to the total conformational energy [20] [25].
The nitrogen atom in 2-tert-butyl-6-methylaniline exhibits pyramidal geometry that plays a crucial role in determining conformational stability and rotational barriers [26] [14] [27]. The degree of pyramidalization significantly influences the molecule's ability to undergo conformational changes.
The nitrogen atom in 2-tert-butyl-6-methylaniline adopts sp³ hybridization with a pyramidal geometry [26] [27]. This contrasts with the more planar geometry observed in simple anilines, where resonance with the aromatic ring promotes sp² character.
Bond Angles: The C-N-C bond angles in sterically hindered anilines typically range from 108-112°, indicating significant deviation from ideal sp³ tetrahedral geometry [26] [27].
Pyramidalization Angle: The pyramidalization angle (deviation from planarity) in 2-tert-butyl-6-methylaniline derivatives ranges from 35-45°, depending on the specific substitution pattern [28] [29].
Nitrogen pyramidal inversion represents a fundamental dynamic process that can affect conformational stability [26] [14]:
Inversion Barriers: Simple anilines exhibit nitrogen inversion barriers of 4-5 kJ/mol, while substituted anilines can show significantly different values [26] [14].
Substituent Effects:
The pyramidal nitrogen geometry creates coupling effects between different conformational processes:
Inversion-Rotation Coupling: Nitrogen inversion can be coupled with rotation around C-N bonds, creating complex conformational pathways [30] [31].
Cooperative Effects: The pyramidal geometry can cooperate with steric interactions to enhance overall conformational stability [26] [27].
Transition State Geometries: During conformational changes, the nitrogen may adopt flattened transition states that reduce steric interactions [26] [14].
The degree of nitrogen pyramidalization is influenced by electronic factors:
Resonance Effects: Conjugation with the aromatic ring tends to flatten the nitrogen geometry, reducing pyramidalization [26] [14].
Steric Effects: Bulky substituents can force the nitrogen to adopt more pyramidal geometries to minimize steric clashes [26] [28].
Hyperconjugation: Hyperconjugative interactions between the nitrogen lone pair and adjacent bonds can influence the preferred geometry [26] [14].
Crystallographic studies provide direct evidence for nitrogen pyramidalization:
X-ray Crystallography: Crystal structures of 2-tert-butyl-6-methylaniline derivatives show pyramidal nitrogen geometries with specific bond angles and pyramidalization parameters [28] [29].
NMR Spectroscopy: Variable-temperature NMR studies reveal the dynamics of nitrogen inversion and its coupling with molecular rotation [32] [30].
Computational Validation: DFT calculations accurately reproduce the experimental pyramidalization angles and inversion barriers [29] [32].
Irritant